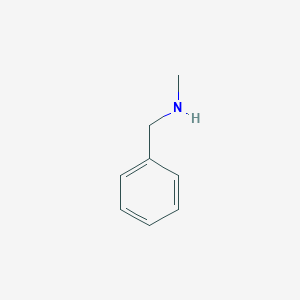

N-Methylbenzylamine

概要

説明

N-Methylbenzylamine (N-MBA, C₈H₁₁N) is a secondary amine consisting of a benzyl group (–CH₂C₆H₅) linked to a methyl-substituted nitrogen. It is a colorless to pale yellow liquid with a molecular weight of 121.18 g/mol, a boiling point of 185–187°C, and a density of 0.95 g/cm³ . Synthesized via reductive amination of acetophenone or alkylation of benzylamine, it is slightly water-soluble but miscible with organic solvents like ethanol and ether. Key applications include:

- Pharmaceuticals: As a precursor in acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease (IC₅₀ values as low as 87 nM) .

- Analytical Chemistry: As a chemoselective probe for short-chain fatty acid (SCFA) quantification in human samples via UHPLC-MS .

- Catalysis: In titanium-mediated hydroaminoalkylation of alkenes and dienes, yielding linear products with >70% efficiency .

準備方法

Synthetic Routes and Reaction Conditions

N-Benzylmethylamine can be synthesized through several methods. One common method involves the reduction of N-methyl-1-phenylmethanimine using hydrogen gas in the presence of a palladium on carbon catalyst. The reaction is typically carried out in dichloromethane at room temperature under atmospheric pressure for about three hours .

Another method involves the reaction of benzyl chloride with methylamine in the presence of a base such as sodium hydroxide. This reaction is usually conducted in an organic solvent like benzene at elevated temperatures .

Industrial Production Methods

In industrial settings, N-Benzylmethylamine is often produced through the catalytic hydrogenation of N-methyl-1-phenylmethanimine. This method is preferred due to its high yield and efficiency. The reaction conditions are optimized to ensure complete conversion of the starting materials to the desired product.

化学反応の分析

反応の種類

N-ベンジルメチルアミンは、以下を含む様々な化学反応を起こします。

酸化: IBX(2-ヨードキシ安息香酸)などの酸化剤を用いて、対応するイミンまたはアルデヒドを生成するように酸化できます.

還元: この化合物は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を用いて、第一級アミンを生成するように還元できます。

置換: N-ベンジルメチルアミンは、ベンジル基を他の置換基に置き換えることができる求核置換反応に関与できます。

一般的な試薬と条件

酸化: ジクロロメタンなどの有機溶媒中のIBX。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 水酸化ナトリウムなどの塩基の存在下、ベンジルクロリドとメチルアミン。

生成される主な生成物

酸化: 対応するイミンまたはアルデヒド。

還元: 第一級アミン。

置換: 使用した置換基に応じて、様々な置換されたアミン。

科学研究における用途

N-ベンジルメチルアミンは、科学研究においていくつかの用途があります。

化学: 医薬品や農薬を含む様々な有機化合物の合成における中間体として使用されます.

生物学: この化合物は、潜在的な生物活性和生体分子との相互作用について研究されています。

医学: 薬剤や治療薬の合成における構成要素として役立ちます。

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate:

NMBA is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance the efficacy of drugs. For instance, NMBA has been utilized in the production of statin amine salts, such as rosuvastatin N-methylbenzylamine salt, which demonstrates improved purity and yield compared to traditional methods using optical isomers .

Case Study:

A study demonstrated that NMBA can be effectively used to create high-purity rosuvastatin salts through a simple reaction with rosuvastatin in organic solvents like methylene chloride and acetonitrile. This method not only simplifies the purification process but also enhances the optical purity of the final product .

Organic Synthesis

Building Block in Organic Chemistry:

NMBA acts as a crucial building block in organic synthesis, enabling chemists to construct complex molecules. Its reactivity allows it to participate in various reactions, including alkylation and acylation, making it invaluable for research and industrial applications.

Data Table: Organic Reactions Involving NMBA

Polymer Production

Specialty Polymers:

NMBA is employed in the formulation of specialty polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings, adhesives, and composites.

Analytical Chemistry

Reagent in Analytical Methods:

In analytical chemistry, NMBA serves as a reagent for detecting and quantifying various substances. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric analyses.

Agrochemical Formulations

Enhancing Pesticide Efficacy:

NMBA is involved in developing agrochemicals that improve the effectiveness of pesticides and herbicides. Its application can lead to formulations that are more efficient at lower concentrations, reducing environmental impact.

Case Study:

Research indicates that formulations containing NMBA have shown improved performance in pest control trials compared to conventional formulations .

Toxicological Studies

Degradation Pathways:

Recent studies have explored the degradation pathways of NMBA during chlorination processes, highlighting its potential environmental impact when used in water treatment facilities . Understanding these pathways is crucial for developing strategies to mitigate harmful byproducts such as NDMA (N-nitrosodimethylamine), which can form during chloramination processes .

作用機序

N-ベンジルメチルアミンの作用機序は、様々な分子標的との相互作用を含みます。第二級アミンとして、水素結合を形成し、求核置換反応に関与できます。ベンジル基は、その親油性を高め、生体分子の疎水性領域と相互作用することができます。 これらの相互作用は、酵素や受容体の活性を調節し、様々な生物学的効果をもたらす可能性があります .

類似化合物との比較

Structural and Functional Group Variations

| Compound | Structure | Substituents on Nitrogen | Classification |

|---|---|---|---|

| Benzylamine | C₆H₅CH₂NH₂ | –NH₂ (primary) | Primary amine |

| N-Methylbenzylamine | C₆H₅CH₂NHCH₃ | –NHCH₃ (secondary) | Secondary amine |

| N,N-Dimethylbenzylamine | C₆H₅CH₂N(CH₃)₂ | –N(CH₃)₂ (tertiary) | Tertiary amine |

| N-Ethylbenzylamine | C₆H₅CH₂NHC₂H₅ | –NHC₂H₅ (secondary) | Secondary amine |

Key Differences :

- Primary amines (e.g., benzylamine) exhibit higher nucleophilicity due to less steric hindrance.

- Tertiary amines (e.g., N,N-dimethylbenzylamine) are less reactive in nucleophilic substitutions but serve as catalysts in epoxy resins .

- Secondary amines (e.g., N-MBA) balance reactivity and steric effects, making them versatile in drug design and catalysis .

Physical and Chemical Properties

Trends :

- Polarity : Decreases with increasing alkyl substitution (benzylamine > N-MBA > N,N-dimethylbenzylamine).

- Volatility : Tertiary amines have lower boiling points due to reduced hydrogen bonding.

Reactivity in Key Reactions

生物活性

N-Methylbenzylamine (NMBA), a derivative of benzylamine, has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity of NMBA, highlighting its mutagenic properties, synthetic applications, and case studies that illustrate its significance in pharmacology.

- Molecular Formula : CHN

- Molecular Weight : 121.18 g/mol

- CAS Number : 103-67-3

- Physical State : Liquid at room temperature

- Boiling Point : 186 °C

- Solubility : Soluble in water

NMBA is characterized by a methyl group attached to the nitrogen of benzylamine, which influences its reactivity and biological interactions.

Mutagenic Activity

Research indicates that NMBA possesses significant mutagenic properties. A study on unsymmetrically substituted N-nitrosomethylbenzylamine revealed that it acts as an oesophageal carcinogen with both methylating and benzylating capabilities. The mutagenicity was assessed using Salmonella typhimurium strains TA 98 and TA 1535, where NMBA exhibited direct mutagenic effects. Notably, the compound required enzymatic activation to exhibit its full mutagenic potential, suggesting that metabolic processes play a crucial role in its biological activity .

Table 1: Mutagenicity of NMBA Derivatives

| Compound | Mutagenicity in TA 98 | Mutagenicity in TA 1535 |

|---|---|---|

| N-nitrosomethylbenzylamine | High | Moderate |

| N-nitrosobenzylurea | High | High |

| N-nitroso-acetoxymethyl-benzylamine | Moderate | Low |

Synthetic Applications

NMBA is not only significant for its biological activity but also serves as an important building block in organic synthesis. It has been utilized in the synthesis of various compounds, including N-methylbenzylammonium fluorochromate(VI) (MBAFC), which acts as a selective oxidant for aryl alcohols under mild conditions. The efficiency of MBAFC was notably enhanced when absorbed on silica gel, demonstrating NMBA's utility in facilitating chemical reactions with high yields .

Table 2: Oxidation Reactions Using MBAFC

| Substrate | Product | Yield (%) |

|---|---|---|

| p-Methylbenzylalcohol | p-Methylbenzaldehyde | 92 |

| p-Nitrobenzyl alcohol | p-Nitrobenzaldehyde | 90 |

| Cyclohexanol | Cyclohexanone | 75 |

Case Studies

- Antiarrhythmic Properties : NMBA has been studied for its role as an antiarrhythmic agent. It inhibits Ca/calmodulin-dependent serine–threonine protein kinase II (CaMKII), which is implicated in cardiac function regulation. In clinical observations, NMBA demonstrated effectiveness in reducing supraventricular tachycardia (SVT) episodes following inhalation of fenoterol, showcasing its potential therapeutic applications in cardiology .

- Mutagenicity Studies : A detailed investigation into the mutagenic effects of NMBA derivatives highlighted their capacity to induce DNA damage through benzylation mechanisms. These findings support the hypothesis that enzymatic activation of NMBA can lead to significant biological consequences, emphasizing the need for caution in handling such compounds due to their potential carcinogenic effects .

Q & A

Q. Basic: What are the standard synthetic routes for N-methylbenzylamine, and how do reaction conditions influence yield?

This compound is typically synthesized via:

- Reductive amination : Reacting benzaldehyde with methylamine under hydrogenation conditions (e.g., H₂/Pd-C) .

- Alkylation of sulfonamides : Protecting benzylamine or methylamine as a sulfonamide, followed by alkylation and deprotection .

- Aqueous-phase synthesis : Using benzyl chloride and methylamine in NaOH, yielding ~75% under optimized conditions .

Key factors : Solvent polarity (THF vs. hexane), temperature (room temp for aqueous methods), and catalyst choice (e.g., Pd-C vs. NaBH₄) critically affect yield and purity.

Q. Advanced: How do competing pathways in reductive amination impact selectivity for this compound?

Reductive amination can produce tertiary amines or byproducts if excess carbonyl or amine is used. Evidence suggests:

- Pathway 1 (benzaldehyde + methylamine) is preferred due to methylamine’s lower steric hindrance .

- Competing routes (e.g., self-condensation of benzaldehyde) are suppressed by slow reagent addition and excess H₂ .

- Stereochemical outcomes (e.g., racemization in lithiated intermediates) require chiral auxiliaries or sparteine-mediated resolution .

Methodological tip : Use kinetic studies (NMR monitoring) to track intermediates and optimize stoichiometry .

Q. Basic: What analytical techniques are essential for characterizing this compound?

- IR spectroscopy : Key peaks include N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

- NMR : Distinct signals for benzyl (δ 7.2–7.4 ppm, aromatic) and N-methyl (δ 2.3 ppm, singlet) groups.

- Mass spectrometry : Molecular ion at m/z 121 (C₈H₁₁N⁺) .

Validation : Cross-reference with databases like NIST Chemistry WebBook .

Q. Advanced: How can contradictory toxicological data (e.g., carcinogenicity) be resolved methodologically?

Evidence highlights conflicting tumorigenic results in rodent studies :

| Study | Dose (g/kg) | Duration | Outcome |

|---|---|---|---|

| Rat (TDLo) | 28 | 8 weeks | Tumorigenic |

| Mouse (TDLo) | 4.8 | 16 days | No effect |

Resolution strategies :

- Dose-response studies to identify thresholds.

- Mechanistic assays (e.g., genotoxicity via Ames test).

- Species-specific metabolic profiling to reconcile interspecies differences .

Q. Advanced: How is this compound applied in chemoselective probes for short-chain fatty acid (SCFA) analysis?

Recent work uses this compound as a reactive moiety to:

- Derivatize SCFAs (e.g., acetate, propionate) for UHPLC-MS detection .

- Enable magnetic separation of analytes, reducing matrix interference .

Protocol : Synthesize ¹³C-labeled internal standards for quantification; validate via spike-recovery assays in biological samples.

Q. Basic: What safety protocols are critical when handling this compound?

- Avoid nitrosating agents : Reaction with NaNO₂ produces carcinogenic N-nitrosamines .

- PPE : Use nitrile gloves and fume hoods due to volatility and basicity (pH ~10–12).

- Storage : Inert atmosphere (N₂) to prevent oxidation .

Q. Advanced: What mechanistic insights explain racemization in α-lithiated N-BOC-N-methylbenzylamine?

- Kinetic vs. thermodynamic control : (-)-Sparteine induces enantioselective lithiation (88% ee), but rapid racemization occurs via solvent-dependent inversion (THF vs. hexane) .

- Adduct stabilization : (S)-aminobenzyllithium-sparteine complexes restore enantioselectivity over 15–45 min .

Implications : Optimize solvent and electrophile addition timing for asymmetric synthesis.

Q. Basic: Is this compound a validated biomarker for dietary intake?

- Source : Found in carrots (Daucus carota) and proposed as a biomarker .

- Validation gap : Limited clinical data; prioritize LC-MS/MS assays with isotopic dilution for specificity .

Q. Advanced: How can green chemistry principles optimize this compound synthesis?

- Aqueous-phase alkylation : Reduces organic solvent use (e.g., 25% methylamine in H₂O) .

- Catalyst recycling : Pd-C recovery via filtration improves E-factor.

- Waste analysis : Monitor byproduct formation (e.g., benzyl alcohol) via GC-MS .

Q. Advanced: How to address discrepancies in reported synthetic yields (e.g., 75% vs. lower values)?

Root causes :

特性

IUPAC Name |

N-methyl-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWRFSMVIUAEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13426-94-3 (hydrochloride) | |

| Record name | N-Methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048439 | |

| Record name | N-Methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | N-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.65 [mmHg] | |

| Record name | N-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-67-3 | |

| Record name | N-Methylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLBENZYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methylbenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KN7F4X49E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。